molecular formula C6H3Cl2NO B1526690 4,5-Dichloropyridine-3-carbaldehyde CAS No. 1009334-04-6

4,5-Dichloropyridine-3-carbaldehyde

Cat. No. B1526690
M. Wt: 176 g/mol
InChI Key: RYOHOUJPNPVRKU-UHFFFAOYSA-N
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Description

“4,5-Dichloropyridine-3-carbaldehyde” is a chemical compound with the CAS Number: 1009334-04-6 . It has a molecular weight of 176 and its IUPAC name is 4,5-dichloronicotinaldehyde . It is stored at a temperature of 4 degrees .


Molecular Structure Analysis

The InChI code for 4,5-Dichloropyridine-3-carbaldehyde is 1S/C6H3Cl2NO/c7-5-2-9-1-4 (3-10)6 (5)8/h1-3H . The InChI key is RYOHOUJPNPVRKU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4,5-Dichloropyridine-3-carbaldehyde is a powder . It is stored at a temperature of 4 degrees .

Scientific Research Applications

“4,5-Dichloropyridine-3-carbaldehyde” is a chemical compound with the CAS Number: 1009334-04-6 . It is often used as a reagent in various chemical reactions. It’s a solid substance under normal conditions .

  • Organic Chemistry - Nucleophilic Aromatic Substitution (SNAr) Reactions

    • In the field of organic chemistry, “4,5-Dichloropyridine-3-carbaldehyde” can be used in nucleophilic aromatic substitution (SNAr) reactions . In these reactions, the compound can act as a substrate. The exact methods of application or experimental procedures can vary depending on the specific reaction conditions and the desired products .
  • Pharmaceuticals and Agrochemicals

    • “4,5-Dichloropyridine-3-carbaldehyde” can be used as an intermediate in the development of pharmaceuticals and agrochemicals . The compound can be used to selectively halogenate the C–H precursors of pyridine C–H ligands . This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be used to a wide variety of unactivated pyridines .
    • The removal of phosphine has been proven to be the stage in the creation of C–halogen bonds that determines the rate at which the bonds are formed through computer research .
  • Organic Materials and Sensing

    • Carbazoles represent a privileged structure within chemistry: their advantageous photophysical and electronic properties have led to multiple applications in organic materials and sensing . “4,5-Dichloropyridine-3-carbaldehyde” can be used in the formation of 4,5-disubstituted carbazoles .
    • The exact methods of application or experimental procedures can vary depending on the specific reaction conditions and the desired products .
  • Synthesis of Pyridine Derivatives

    • “4,5-Dichloropyridine-3-carbaldehyde” can be used in the synthesis of various pyridine derivatives . The compound can act as a starting material for the synthesis of more complex molecules . The exact methods of application or experimental procedures can vary depending on the specific reaction conditions and the desired products .
  • Development of Metal Complexes

    • “4,5-Dichloropyridine-3-carbaldehyde” can also be used in the development of metal complexes . The compound can be used to selectively halogenate the C–H precursors of pyridine C–H ligands . This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be used to a wide variety of unactivated pyridines .
    • The removal of phosphine has been proven to be the stage in the creation of C–halogen bonds that determines the rate at which the bonds are formed through computer research .
  • Molecular Characteristics Study

    • “4,5-Dichloropyridine-3-carbaldehyde” can be used in the study of molecular characteristics . The compound can be used in experimental and theoretical methods to determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities .
    • A time-dependent version of density functional theory (TD-DFT) was employed to evaluate oscillator strengths and absorption maxima ( λmax) in CDCl 3 solution for electronic transitions .

Safety And Hazards

The safety information for 4,5-Dichloropyridine-3-carbaldehyde includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

4,5-dichloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-5-2-9-1-4(3-10)6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOHOUJPNPVRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732468
Record name 4,5-Dichloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloropyridine-3-carbaldehyde

CAS RN

1009334-04-6
Record name 4,5-Dichloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dichloropyridine-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of diisopropylamine (9.7 mL, 69.1 mmol) in THF (60 mL) at −30° C. was added n-butyllithium (2.5 M in hexanes, 27.6 mL, 69.1 mmol). The reaction mixture was stirred for 15 minutes then cooled to −78° C. A solution of 3,4-dichloropyridine (8.53 g, 57.6 mmol) in THF (20 mL) was added dropwise over 20 minutes then the mixture was stirred at −78° C. for 2.5 hours. DMF (5.4 mL, 69.1 mmol) was added and the reaction was warmed to room temperature. The reaction mixture was quenched with ammonium chloride (sat. aq., 300 mL) and extracted with ethyl acetate (3×100 mL). The combined organic extracts were dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel flash chromatography (0-30% ethyl acetate in pentane) to afford the title compound as a white solid (6.78 g, 67% yield). 1H NMR (400 MHz, CDCl3): δ 10.49 (s, 1H), 8.92 (s, 1H), 8.82 (s, 1H).
Quantity
9.7 mL
Type
reactant
Reaction Step One
Quantity
27.6 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
8.53 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Three
Yield
67%

Synthesis routes and methods II

Procedure details

To a solution of diisopropylamine (10.73 ml, 75.9 mmol) in THF (60 ml) at −40° C., was added n-butyllithium (47.45 ml, 75.9 mmol, 1.6M in hexanes) and the solution was stirred for 15 min at −40° C., before cooling to −70° C. A solution of 3,4-dichloropyridine (10.7 g, 72.3 mmol) in THF (30 ml) was added dropwise to maintain the temperature below −65° C. The reaction was stirred at −70° C. for 2 hours before the addition of DMF (6.74 ml, 86.8 mmol). The reaction was then stirred at −40° C. for 1 hours and then allowed to warm to −5° C. before the careful addition of saturated ammonium chloride solution (50 ml) with rapid stirring over 3 min. The mixture was then partitioned between saturated ammonium chloride (150 ml) and dichloromethane (150 ml) and the layers separated. The aqueous layer was extracted with dichloromethane (2×100 ml) and the combined organic layers were dried over magnesium sulfate, then concentrated in vacuo. Purification of the resultant residue by flash chromatography (Si-PPC, dichloromethane:ethyl acetate gradient 100:0 to 94:6) afforded the title compound as white waxy solid (8.01 g, 63%).
Quantity
10.73 mL
Type
reactant
Reaction Step One
Quantity
47.45 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
6.74 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Yield
63%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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